2-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate
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Overview
Description
2-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamates and esters It is characterized by the presence of a phenyl acetate group and a carbamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate can be achieved through a multi-step process involving the formation of the carbamoyl group and the esterification of the phenyl ring. One common method involves the reaction of 2-ethyl-6-methylaniline with phosgene to form the corresponding carbamoyl chloride, which is then reacted with phenyl acetate in the presence of a base such as triethylamine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Ethyl-6-methylphenyl)carbamoyl]benzoic acid
- Phenyl N-(2-ethyl-6-methylphenyl)carbamate
- Metolachlor ESA
Uniqueness
2-[(2-Ethyl-6-methylphenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C18H19NO3 |
---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
[2-[(2-ethyl-6-methylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C18H19NO3/c1-4-14-9-7-8-12(2)17(14)19-18(21)15-10-5-6-11-16(15)22-13(3)20/h5-11H,4H2,1-3H3,(H,19,21) |
InChI Key |
QIMNUNMGTLIMME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2OC(=O)C)C |
Origin of Product |
United States |
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